Nitrothal-isopropyl

Descripción general

Descripción

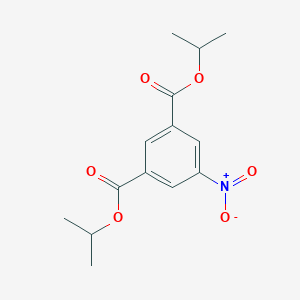

Nitrothal-isopropyl (CAS: 10552-74-6), chemically designated as bis(1-methylethyl) 5-nitro-1,3-benzenedicarboxylate, is a nitro-substituted aromatic ester derivative of isophthalic acid. Its molecular formula is C₁₄H₁₇NO₆ (molecular weight: 295.28 g/mol) . Structurally, it consists of a nitro group at the 5-position of the benzene ring and two isopropyl ester groups at the 1- and 3-carboxylic acid positions .

Métodos De Preparación

Nitrothal-isopropyl can be synthesized through the esterification of 5-nitroisophthalic acid with isopropanol in the presence of a catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. Industrial production methods often employ gas chromatography for the separation and purification of the compound .

Análisis De Reacciones Químicas

Nitrothal-isopropyl undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine or hydroxylamine group under specific conditions.

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Substitution: This compound can participate in substitution reactions, where the nitro group is replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions .

Aplicaciones Científicas De Investigación

Agricultural Applications

Nitrothal-isopropyl is utilized as a pesticide, particularly in formulations aimed at controlling fungal diseases in crops. One notable application is its combination with captan for the treatment of apple scab and mildew. The formulation has been used since 1979 in the Netherlands, demonstrating effective control over these diseases.

Use Patterns

- Crops : Apples and Potatoes

- Application Rates :

Environmental Analysis

The determination of this compound in environmental samples is crucial for assessing its impact on ecosystems. A significant advancement in this area is the development of an electrochemical method using square wave adsorptive stripping voltammetry (SWAdSV). This technique allows for the detection of this compound at concentrations as low as mol/L.

Methodology

- Technique : SWAdSV with a hanging mercury drop electrode (HMDE).

- Optimal Conditions :

Toxicological Studies

Toxicity assessments of this compound reveal important insights into its safety profile and environmental risks. A study analyzing various nitroaromatic compounds found that this compound has an LD50 greater than 6400 mg/kg, indicating low acute toxicity to mammals.

Toxicity Data

- LD50 : >6400 mg/kg (rat model)

- Toxicity Relationships : The study developed quantitative structure–activity relationship (QSAR) models to predict toxicity based on molecular characteristics .

Analytical Standards and Quality Control

This compound is also significant in analytical chemistry as a reference standard for environmental testing. Its characterization includes various analytical properties that ensure compliance with regulatory standards.

Product Information

- Molecular Formula : C14H17NO6

- Molecular Weight : 295.29 g/mol

- Analytical Standards : Available for environmental testing to adhere to changing regulations .

Case Study 1: Pesticide Residue Analysis

A study conducted on pesticide residues in edible oils utilized advanced gas chromatography-mass spectrometry (GC-MS) techniques to detect this compound alongside other pesticides at trace levels. The results demonstrated high sensitivity and selectivity, confirming the effectiveness of modern analytical methods in food safety assessments .

Case Study 2: Environmental Impact Assessment

Research on the persistence and degradation of this compound in aquatic environments indicated that it is readily biodegradable, with a biodegradability rate of 53% over five days under aerobic conditions. This finding is essential for evaluating the ecological risk associated with its agricultural use .

Mecanismo De Acción

Nitrothal-isopropyl exerts its fungicidal effects through a non-systemic contact action . The compound disrupts the cellular processes of fungal pathogens, leading to their death. The exact molecular targets and pathways involved in its mechanism of action are not fully understood, but it is known to interfere with the normal functioning of fungal cells .

Comparación Con Compuestos Similares

Physicochemical Properties

- Appearance : White to yellow crystalline powder .

- Melting Point : 66°C .

- Solubility: Insoluble in water; soluble in ethanol and acetone .

- Stability : Stable under standard conditions but incompatible with strong oxidizers .

This section compares Nitrothal-isopropyl with structural analogs (nitro-aromatic esters) and functional analogs (fungicides of different chemical classes).

Structural Analogs

Limited data exists for direct structural analogs, but derivatives of 5-nitroisophthalic acid highlight key differences:

Key Observations :

- Isopropyl esters (e.g., this compound) exhibit greater lipophilicity than methyl esters, enhancing cuticle penetration but reducing water solubility .

- Metal salts (e.g., zinc derivatives) may modify environmental persistence and toxicity profiles .

Functional Analogs (Fungicides)

Comparison with fungicides of varying chemical classes reveals differences in toxicity, solubility, and mode of action:

Key Observations :

- Low Acute Toxicity: this compound shares a high LD₅₀ (>5000 mg/kg) with benodanil, mepronil, and flutolanil, making it suitable for integrated pest management .

- Solubility : Unlike benzanilides or carbamates, this compound’s insolubility in water necessitates formulation with organic solvents .

- Mode of Action : While nitro-aromatic esters disrupt cell membranes, benzamides and carbamates target specific enzymatic pathways, highlighting diverse antifungal strategies .

Actividad Biológica

Nitrothal-isopropyl is a compound that has garnered attention due to its biological activity, particularly in the fields of antimicrobial and environmental science. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including antimicrobial efficacy, toxicity, and potential applications.

Overview of this compound

This compound is primarily recognized as an organic compound with potential uses in agriculture and environmental management. Its chemical structure includes nitro and isopropyl groups, which may contribute to its biological activity. The compound has been studied for its effects on various microbial species and its environmental impact, particularly in relation to water pollution.

Efficacy Against Bacteria and Fungi

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in the table below:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 15.62 |

| Pseudomonas aeruginosa | 20.0 |

| Candida albicans | 16.69 |

These findings suggest that this compound could be a viable candidate for developing new antimicrobial agents, particularly in combating resistant strains of bacteria.

Case Studies

- Study on Antibacterial Properties : A recent investigation assessed the antibacterial activity of this compound using disk diffusion methods against several bacterial strains. Results showed that it produced inhibition zones comparable to standard antibiotics like ciprofloxacin, indicating its potential as an alternative treatment option for infections caused by multidrug-resistant bacteria .

- Antifungal Activity : In another study, this compound demonstrated antifungal effects against Candida albicans, with MIC values suggesting effective inhibition at concentrations similar to established antifungal agents .

Toxicity Profile

The toxicity of this compound has been evaluated through various methods, including acute toxicity tests on mammalian models. The compound's LD50 values indicate moderate toxicity levels:

- Oral LD50 : Approximately 200-500 mg/kg

- Dermal LD50 : Approximately 1000-2000 mg/kg

These values categorize this compound as moderately hazardous, necessitating caution during handling and application . Chronic exposure studies are needed to fully understand long-term health impacts.

Environmental Impact

This compound is also studied for its environmental implications, particularly in wastewater treatment. Research indicates that it can be effectively removed from water using modified adsorbents, such as nanocomposites derived from coffee grounds. This method not only addresses pollution but also promotes recycling of waste materials .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Nitrothal-isopropyl in environmental samples, and how can their accuracy be validated?

- Methodology : Use gas chromatography (GC) coupled with mass spectrometry (MS) or tandem MS (GC-MS/MS) for residue analysis. Optimize column selection (e.g., OV-101, OV-17, OV-225) based on retention indices (e.g., 1.1 for OV-101) and response profiles . Validate methods via spike-and-recovery experiments in matrices like strawberries, employing QuEChERS extraction (acetonitrile) and cleanup with PSA/GCB sorbents . Include calibration curves with certified reference standards (e.g., this compound Standard for pesticide residue analysis) .

Q. How should researchers evaluate the acute toxicity of this compound in mammalian models?

- Methodology : Conduct oral LD50 studies in rodents, referencing the reported value >6400 mg/kg in rats . Include histopathological analysis of target organs (liver, kidneys) and assess skin/eye irritation using OECD Test Guidelines. Document adherence to GHS classification (non-hazardous per JIS Z7253:2019) and compare results with RTECS or NITE databases for consistency .

Q. What are the critical parameters for ensuring reproducible synthesis of this compound derivatives?

- Methodology : Follow protocols for nitration of isophthalic acid derivatives, ensuring reaction conditions (temperature, solvent purity) align with literature (e.g., dimethyl 5-nitroisophthalate synthesis). Characterize products via melting point (66°C), solubility tests (ethanol, acetone), and NMR/IR spectroscopy . Report purity (>95%) via HPLC and elemental analysis .

Advanced Research Questions

Q. How can contradictory data on this compound’s environmental persistence be resolved across studies?

- Methodology : Apply systematic review frameworks (e.g., PRISMA) to identify methodological discrepancies (e.g., extraction techniques, detection limits). Compare degradation rates under varying pH/temperature conditions using controlled lab experiments. Use statistical tools (ANOVA, meta-analysis) to reconcile field data (e.g., CFIA beverage monitoring ) with lab findings .

Q. What experimental designs are optimal for studying this compound’s mode of action in fungal pathogens?

- Methodology : Employ PICOT framework:

- P (Population): Target fungal species (e.g., Botrytis cinerea).

- I (Intervention): Dose-response assays with this compound.

- C (Comparison): Commercial fungicides (e.g., azoxystrobin).

- O (Outcome): Inhibition of mycelial growth/sporulation.

- T (Time): Time-lapse microscopy to track cellular effects.

Validate via transcriptomic analysis (RNA-seq) of stress-response genes .

Q. How can researchers address challenges in detecting this compound metabolites in complex matrices?

- Methodology : Develop high-resolution LC-HRMS workflows with isotopic labeling for metabolite tracking. Use collision-induced dissociation (CID) to fragment ions and identify structural analogs. Cross-reference with NIST Chemistry WebBook spectra . Validate via controlled metabolism studies in plant/animal models .

Q. Data Interpretation and Reporting Guidelines

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodology : Fit data to probit or log-logistic models (e.g., EC50/LC50 calculations). Use software like R/BMDExpress for benchmark dose modeling. Report confidence intervals and adjust for covariates (e.g., animal weight, exposure duration) .

Q. How should conflicting chromatographic retention indices for this compound be addressed in multi-laboratory studies?

- Methodology : Standardize protocols using certified columns (e.g., OV-101) and internal standards (e.g., nitrofen). Perform inter-lab comparisons via round-robin testing and report relative standard deviations (RSD <10%) .

Q. Ethical and Regulatory Considerations

Q. What ethical safeguards are essential when studying this compound’s impact on non-target organisms?

- Methodology : Adhere to OECD Test Guidelines for ecotoxicology (e.g., Daphnia magna acute toxicity tests). Obtain ethical approval for vertebrate studies, detailing humane endpoints and data anonymization .

Q. How can researchers ensure compliance with international pesticide residue limits when publishing this compound data?

Propiedades

IUPAC Name |

dipropan-2-yl 5-nitrobenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c1-8(2)20-13(16)10-5-11(14(17)21-9(3)4)7-12(6-10)15(18)19/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJAWBEFMCIINFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5037579 | |

| Record name | Nitrothal-isopropyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10552-74-6 | |

| Record name | Nitrothal-isopropyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10552-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrothal-isopropyl [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010552746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrothal-isopropyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl 5-nitroisophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROTHAL-ISOPROPYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6ZG3TTM2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.